L-Menthyl acrylate, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Menthyl acrylate is an organic compound that is a colorless to yellowish liquid with a mint-like aroma . It is sensitive to light and has a low density. It is soluble in alcohol and ether solvents but insoluble in water . L-Menthyl acrylate is used in the fragrance industry as a fragrance ingredient in perfumes and cosmetics . Due to its cooling and refreshing effect, it is often used to make personal care products such as mouth fresheners, toothpastes, shampoos, and body washes . Additionally, L-Menthyl acrylate can also be used as synthesis starters for specific polymeric materials .

Synthesis Analysis

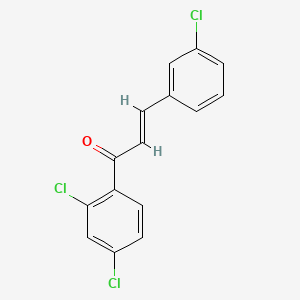

L-Menthyl acrylate is generally obtained by reacting menthol with acrylic acid . The specific method comprises adding an acid catalyst to the reaction solvent, then adding menthol and acrylic acid to the reaction system at an appropriate ratio, and heating the reaction until it is completed .Molecular Structure Analysis

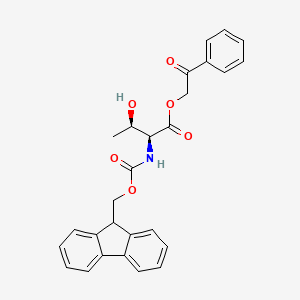

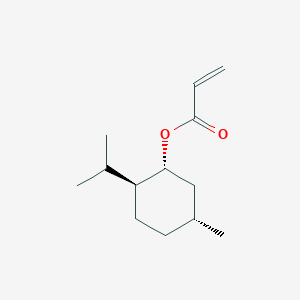

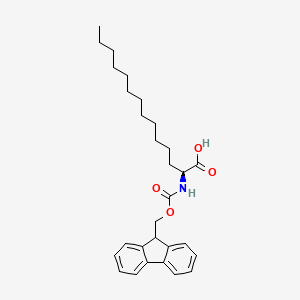

The molecular formula of L-Menthyl acrylate is C13H22O2 . It has an average mass of 210.313 Da and a monoisotopic mass of 210.161987 Da .Physical and Chemical Properties Analysis

L-Menthyl acrylate has a density of 0.9±0.1 g/cm3, a boiling point of 259.1±9.0 °C at 760 mmHg, and a refractive index of 1.459 . It has a molar refractivity of 61.7±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 225.6±5.0 cm3 .科学的研究の応用

1. Adhesive Applications

L-Menthyl acrylate has been utilized in the synthesis of transparent acrylic pressure-sensitive adhesives (PSAs). These PSAs, composed of semi-interpenetrated structured polymer networks, demonstrated improved adhesion performance with increased concentrations of menthyl acrylate. This includes enhancements in peel strength, cohesion strength, and probe tack. Notably, the PSAs maintained high transparency in the visible wavelength region even after reliability tests (Baek & Hwang, 2016). Additionally, L-Menthyl acrylate was used in the preparation of biomass-based transparent PSAs for optically clear adhesive applications, showcasing high transparency and stable weatherability (Baek & Hwang, 2017).

2. Chiroptical Properties in Polymers

The copolymerization of L-Menthyl acrylate with other monomers like 2,5-bis(4′-hexyloxyphenyl)styrene has been investigated, revealing the formation of polymers with unique chiroptical properties. These properties are distinct from those of the corresponding monomer mixtures, suggesting the creation of new chiral structures within the copolymers. This process allows the generation of optically active helical polymers from achiral vinyl monomers through radical copolymerization, offering an efficient and straightforward method for synthesizing optically active materials (Xinhua, 2011).

3. Polymerization and Optical Properties

L-Menthyl acrylate has been used in the Pd(II)-catalyzed polymerization of optically active norbornene carboxylic acid esters, resulting in polymers with high optical rotation attributed to isotactic chain regulation. This demonstrates L-Menthyl acrylate's utility in creating polymers with significant optical activity, a desirable trait for various applications in materials science (Byun, Kim, & Cho, 2006).

4. Radical Polymerization

Research on the radical copolymerization of L-Menthyl acrylate with other monomers has provided insights into the reaction mechanisms and the properties of the resulting polymers. For instance, the radical copolymerization of L-Menthyl acrylate with 2-methoxy-4-formylphenyl (meth)acrylates has been explored, offering valuable information on the reactivity ratios and the formation of insoluble copolymers under certain conditions (Abdyev & Mamedbeili, 2014).

作用機序

Biochemical Pathways

One of the metabolic pathways of alkyl acrylates, such as L-Menthyl Acrylate, is conjugation with glutathione . This pathway is significant as it helps in the detoxification of the acrylate compounds.

Pharmacokinetics

The metabolic pathway involving glutathione suggests that the compound may be metabolized in the body .

Safety and Hazards

L-Menthyl acrylate is a flammable liquid and should be kept away from fire and high temperatures . During use or storage, it should avoid contact with strong oxidants and the container should be kept sealed to prevent volatilization . Personal protective measures should be taken during operation, such as wearing protective gloves and goggles . If accidentally inhaled or in contact with the skin, it should be immediately rinsed with plenty of water, and medical help should be sought .

将来の方向性

While the future directions for L-Menthyl acrylate are not explicitly mentioned in the search results, it is known that acrylates, including L-Menthyl acrylate, have diverse applications and are being studied for their potential uses in various industries . For example, they are used in the synthesis of reactive polymers and have applications in adhesives, coatings, biomedical materials, and more . The development of environmentally friendly and high-performance polymeric materials using these compounds is a promising avenue for future research .

特性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-GRYCIOLGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)